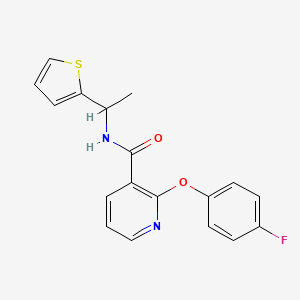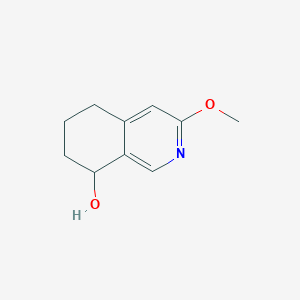
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloromethyl group and a methyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one typically involves the chloromethylation of 2-methylphenylpropan-2-one. This can be achieved through the reaction of 2-methylphenylpropan-2-one with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It serves as a precursor for the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but includes a methylthio group instead of a methyl group.
3-Chloro-2-methyl-1-propene: Another related compound with a simpler structure and different reactivity.
Uniqueness
1-(3-(Chloromethyl)-2-methylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H13ClO |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)-2-methylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-8(13)6-10-4-3-5-11(7-12)9(10)2/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
JCGIJBXKHRTRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1CCl)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde](/img/structure/B14054814.png)






